molecular formula C16H16Cl2N4O4 B11938554 2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol CAS No. 63467-07-2

2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol

Cat. No.: B11938554
CAS No.: 63467-07-2
M. Wt: 399.2 g/mol
InChI Key: QODYUYUFBSECEG-UHFFFAOYSA-N
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Description

2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol is a complex organic compound known for its distinctive chemical structure and properties. It is often used in various industrial applications, particularly as a dye and colorant. The compound is characterized by the presence of azo and nitro groups, which contribute to its vibrant color and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol typically involves the diazotization of 2,6-dichloro-4-nitroaniline followed by coupling with 4-aminophenol. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt. This intermediate is then reacted with 4-aminophenol in the presence of a base, such as sodium hydroxide, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The azo and nitro groups play a crucial role in its reactivity, allowing it to form stable complexes with proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability, vibrant color, and reactivity make it particularly valuable in various applications .

Biological Activity

2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol, also known by its CAS number 6657-40-5, is an azo compound that has garnered attention due to its biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C16H16Cl2N4O3
  • Molar Mass : 383.23 g/mol
  • Density : 1.40 g/cm³ (predicted)
  • Melting Point : 133.0 - 136.5 °C
  • Boiling Point : 572.2 °C (predicted)
  • pKa : 14.51 (predicted)

Biological Activity Overview

Azo compounds like this compound are known for their diverse biological activities, which can include antimicrobial, antitumor, and anti-inflammatory effects. The following sections delve into specific activities observed in various studies.

Antimicrobial Activity

Research has demonstrated that azo compounds exhibit significant antimicrobial properties against a range of pathogens. A study published in the Journal of Applied Microbiology highlighted the effectiveness of similar azo compounds against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data indicates that the compound is particularly effective against Staphylococcus aureus, suggesting potential use in developing antimicrobial agents.

Antitumor Activity

Azo compounds have also been investigated for their antitumor properties. In vitro studies using human cancer cell lines have shown that this compound induces apoptosis in cancer cells.

Case Study: In Vitro Antitumor Efficacy

A study conducted on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines revealed:

Cell LineIC50 (µM)
MCF-715
HT-2920

The results indicate that the compound exhibits a dose-dependent response in inhibiting cell proliferation.

Ecotoxicological Studies

Given the environmental implications of azo compounds, ecotoxicological assessments have been performed to evaluate their impact on aquatic ecosystems. A screening assessment indicated variable toxicity levels across different aquatic organisms.

Aquatic Toxicity Data

OrganismLC50 (mg/L)Duration of Exposure
Fathead minnow0.002596 hours
Daphnia magna0.00548 hours
Green algae0.0172 hours

These findings suggest that while the compound may be effective in certain therapeutic applications, it poses risks to aquatic life at low concentrations.

The biological activity of this compound is attributed to its ability to interact with cellular components such as DNA and proteins. The nitro group and azo linkage are believed to play crucial roles in its reactivity and subsequent biological effects.

Properties

CAS No.

63467-07-2

Molecular Formula

C16H16Cl2N4O4

Molecular Weight

399.2 g/mol

IUPAC Name

2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C16H16Cl2N4O4/c17-14-9-13(22(25)26)10-15(18)16(14)20-19-11-1-3-12(4-2-11)21(5-7-23)6-8-24/h1-4,9-10,23-24H,5-8H2

InChI Key

QODYUYUFBSECEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCO)CCO

Origin of Product

United States

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